molecular formula C25H25N5O4S B1590831 Dabsyl-L-tryptophan CAS No. 97685-00-2

Dabsyl-L-tryptophan

Cat. No.: B1590831
CAS No.: 97685-00-2
M. Wt: 491.6 g/mol
InChI Key: SGKGZXUAHWJTIA-DEOSSOPVSA-N
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Description

Dabsyl-L-tryptophan is a derivative of the amino acid L-tryptophan, where the amino group is modified with a dabsyl (dimethylaminonaphthalene sulfonyl) group. This compound is primarily used in biochemical research for the quantification and analysis of amino acids due to its fluorescent properties .

Mechanism of Action

Target of Action

Dabsyl-L-tryptophan is a derivative of the essential amino acid L-tryptophan . The primary targets of this compound are likely to be similar to those of L-tryptophan, which plays a crucial role in protein synthesis and is a precursor for many bioactive compounds . .

Mode of Action

Considering its structural similarity to l-tryptophan, it can be hypothesized that this compound might interact with its targets in a manner similar to l-tryptophan . L-tryptophan is metabolized into several bioactive compounds that play central roles in physiology and pathophysiology .

Biochemical Pathways

L-tryptophan, the parent compound of this compound, is metabolized via three pathways: the indole pathway in bacteria, and the kynurenine and serotonin pathways in mammalian cells . These pathways produce several bioactive compounds that significantly affect mammalian physiology . It is plausible that this compound might be involved in similar biochemical pathways, but specific studies are needed to confirm this.

Pharmacokinetics

L-tryptophan undergoes extensive and complex metabolism along several pathways, resulting in many bioactive molecules . The bioavailability of this compound would depend on these ADME properties.

Result of Action

Metabolites of l-tryptophan, the parent compound, have been shown to play significant roles in various physiological functions, including gastrointestinal functions, immunity, metabolism, and the nervous system .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the gut microbiota has been shown to influence the metabolism of L-tryptophan . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dabsyl-L-tryptophan typically involves the reaction of L-tryptophan with dabsyl chloride. The process can be summarized as follows:

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as preparative HPLC or crystallization.

Chemical Reactions Analysis

Types of Reactions: Dabsyl-L-tryptophan can undergo various chemical reactions, including:

    Oxidation: The indole ring of L-tryptophan can be oxidized under specific conditions, leading to the formation of products such as N-formylkynurenine.

    Substitution: The dabsyl group can participate in substitution reactions, particularly at the sulfonyl chloride moiety.

Common Reagents and Conditions:

    Oxidation Reagents: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Substitution Reagents: Nucleophiles such as amines or thiols can react with the sulfonyl chloride group under basic conditions.

Major Products:

Scientific Research Applications

Dabsyl-L-tryptophan is widely used in scientific research due to its fluorescent properties, which make it an excellent tool for:

Comparison with Similar Compounds

    Dansyl-L-tryptophan: Similar to Dabsyl-L-tryptophan but uses dansyl (dimethylaminonaphthalene sulfonyl) group instead of dabsyl.

    Dabsyl-L-tyrosine: Another dabsylated amino acid used for similar analytical purposes.

    Dansyl-L-tyrosine: A dansylated derivative of L-tyrosine.

Comparison:

This compound stands out due to its specific application in the quantification and analysis of L-tryptophan and its derivatives, providing a reliable and sensitive method for studying amino acids in various biological contexts.

Properties

IUPAC Name

(2S)-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]-3-(1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O4S/c1-30(2)20-11-7-18(8-12-20)27-28-19-9-13-21(14-10-19)35(33,34)29-24(25(31)32)15-17-16-26-23-6-4-3-5-22(17)23/h3-14,16,24,26,29H,15H2,1-2H3,(H,31,32)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKGZXUAHWJTIA-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30555053
Record name N-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1-sulfonyl)-L-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30555053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

491.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97685-00-2
Record name N-[[4-[2-[4-(Dimethylamino)phenyl]diazenyl]phenyl]sulfonyl]-L-tryptophan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97685-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1-sulfonyl)-L-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30555053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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